sodium;hexanoate

Description

Historical Context of Related Chemical Discoveries

The study of sodium hexanoate (B1226103) is situated within the broader historical development of alkali metal chemistry and the characterization of fatty acids and their salts.

Origins of Alkali Metal Chemistry in Scientific Inquiry

Alkali metal compounds have been recognized since ancient times britannica.com. However, the isolation of the pure alkali metals is a more recent historical development. Sir Humphry Davy successfully isolated potassium and sodium through electrolysis in 1807 britannica.comroyalsocietypublishing.org. This pioneering work on electrolysis was crucial for obtaining pure alkali metals, which are highly reactive and typically found in nature combined with other elements howstuffworks.comebsco.com. Later, lithium was discovered in 1817 by Johan August Arfwedson, and rubidium and cesium were identified in the 1860s by Robert Bunsen and Gustav Kirchhoff using spectroscopy, an instrument they invented britannica.comhowstuffworks.comebsco.comsciencehistory.org. Francium, the rarest alkali metal, was discovered much later in 1939 britannica.com. The term "alkali metals" itself derives from the fact that their reaction with water produces alkaline (basic) substances britannica.com.

Evolution of Fatty Acid Chemistry and Salt Characterization

The understanding of fatty acids evolved significantly with advancements in organic and lipid chemistry. In the late 18th century, Antoine Lavoisier determined the elemental composition of fats and oils, identifying them as primarily composed of carbon and hydrogen nih.gov. A pivotal moment was the isolation of a crystalline material with acidic properties from treated animal fats by Michel Eugène Chevreul, who is credited with isolating and studying many fatty acids nih.gov. He also defined saponification as the process yielding fatty acids and glycerol (B35011) from fats and oils through reaction with an alkali nih.gov. The characterization of fatty acid salts, such as sodium hexanoate, builds upon this foundational work, utilizing techniques like infrared spectroscopy to analyze their molecular bonding and structure mdpi.com.

Conceptual Framework: Sodium Hexanoate within Organic Salt and Short-Chain Fatty Acid Systems

Sodium hexanoate fits within the conceptual framework of organic salts, specifically as the sodium salt of a short- to medium-chain saturated fatty acid. It is formed by the replacement of the acidic proton of hexanoic acid (caproic acid) with a sodium ion nih.govebi.ac.uk. Hexanoic acid is a straight-chain saturated fatty acid with six carbon atoms nih.gov. The properties of fatty acid salts, including their solubility and behavior in various systems, are influenced by both the nature of the cation (sodium in this case) and the length and saturation of the fatty acid chain mdpi.comelsevier.es. Studies on fatty acid salts, such as sodium hexanoate and dodecanoate (B1226587), in the context of eutectic solvents highlight how the sodium salt's properties, particularly its role as a hydrogen bond acceptor, can significantly influence the characteristics of the resulting mixture researchgate.netacs.org. The antimicrobial activity of such salts has been shown to be related to the number of carbon atoms in the chain, with shorter chains like hexanoate exhibiting high activity elsevier.es.

Significance of Sodium Hexanoate as a Model Compound in Fundamental Chemical and Biological Investigations

Sodium hexanoate serves as a valuable model compound in various fundamental chemical and biological investigations due to its relatively simple structure as a six-carbon fatty acid salt. Its well-defined chemical structure and properties allow researchers to study the behavior of short-chain fatty acid salts in different environments.

In chemical research, sodium hexanoate has been used to investigate adsorption behavior on surfaces, such as α-alumina, revealing pH-dependent characteristics crucial for understanding interactions in catalysis and material science ebi.ac.uk. Its surfactant properties, which reduce surface tension, are also key to its function in various applications and its ability to modulate interactions in different phases .

In biological research, sodium hexanoate is studied for its role in metabolism and its interactions with biological systems. It can serve as an energy source for cells and has been investigated for its influence on energy metabolism smolecule.com. Research also explores its potential to enhance the permeability of certain peptides across intestinal membranes, suggesting applications in drug delivery systems smolecule.com. Furthermore, studies indicate that sodium hexanoate may play a role in modulating gut microbiota, with implications for gastrointestinal health smolecule.com. As a model compound, it allows for the examination of how carboxylate salts interact with cell membranes and influence metabolic pathways related to fatty acid oxidation and synthesis . Comparative studies with similar compounds, such as potassium hexanoate, contribute to a broader understanding of the effects of different cations on the behavior of hexanoate . Research utilizing isotopically labeled sodium hexanoate, such as sodium hexanoate-1-13C or sodium hexanoate-6,6,6-d3, enables detailed metabolic tracing and analysis of fatty acid pathways using spectroscopic methods smolecule.comnih.gov.

The use of sodium hexanoate as a carbon source in microbial fermentation processes, such as in the production of biopolymers like P(3HB-co-3HHx) copolymers by Streptomyces jeddahensis, demonstrates its utility in biotechnology research for optimizing growth and biosynthesis mdpi.com. Studies have shown that the concentration of sodium hexanoate can critically impact the yield of such biopolymers .

Table 1: Properties of Sodium Hexanoate

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NaO₂ | |

| Molecular Weight | 139.15 g/mol | |

| Appearance | White to off-white powder or solid | ontosight.ai |

| Solubility | Soluble in water and polar solvents | ontosight.ai |

| Melting Point | 231.2 - 233.8 °C | fishersci.ca |

| IUPAC Name | sodium;hexanoate | nih.gov |

| PubChem CID | 4087444 | nih.gov |

Table 2: Research Areas Utilizing Sodium Hexanoate

| Research Area | Examples of Investigation | Source |

| Chemical Research | Adsorption behavior on surfaces, Surfactant properties | ebi.ac.uk |

| Biological Research | Energy metabolism, Peptide absorption, Gut microbiota modulation, Fatty acid metabolism | smolecule.com |

| Biotechnology | Microbial fermentation (e.g., biopolymer production) | mdpi.com |

| Analytical Chemistry | Use as an eco-friendly extractant | |

| Materials Science | Understanding interactions relevant to catalysis and material properties | ebi.ac.uk |

Structure

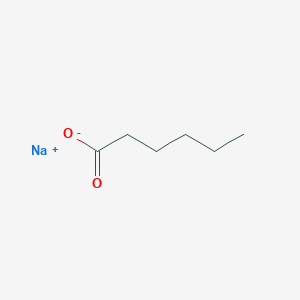

2D Structure

Properties

IUPAC Name |

sodium;hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWXLZLRRVQONG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Research of Sodium Hexanoate

Chemical Synthesis Routes and Reaction Mechanisms

The main chemical synthesis routes to sodium hexanoate (B1226103) include the direct neutralization of hexanoic acid with sodium bases, as well as pathways involving esterification followed by saponification.

The most straightforward method for synthesizing sodium hexanoate is the direct reaction of hexanoic acid with a suitable sodium-containing base. This is an acid-base neutralization reaction, where the acidic proton of the carboxylic acid group is removed and replaced by a sodium cation. nih.govlibretexts.orgnih.gov

The general reaction can be represented as:

RCOOH + BOH → RCOONa + H₂O

Where RCOOH is hexanoic acid (R = CH₃(CH₂)₄-), and BOH is a sodium base such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). libretexts.orgpressbooks.pub

With sodium hydroxide, the reaction is:

CH₃(CH₂)₄COOH + NaOH → CH₃(CH₂)₄COONa + H₂O libretexts.orgpressbooks.pubchegg.com

With sodium bicarbonate, the reaction is:

CH₃(CH₂)₄COOH + NaHCO₃ → CH₃(CH₂)₄COONa + H₂O + CO₂ libretexts.orgpressbooks.pub

The reaction with sodium bicarbonate is often preferred in laboratory settings as it is less exothermic and the evolution of carbon dioxide gas can help indicate the reaction's progress and ensure complete neutralization under stoichiometric conditions.

Optimizing the synthesis of sodium hexanoate by direct neutralization involves controlling the stoichiometry of the reactants and managing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

For the neutralization of hexanoic acid with sodium hydroxide in aqueous conditions, using a stoichiometric 1:1 molar ratio of NaOH to hexanoic acid is recommended to ensure complete neutralization and minimize the presence of unreacted starting materials. Monitoring the pH during the synthesis is crucial, with the endpoint typically around pH 8–10.

A representative protocol for synthesis using sodium bicarbonate involves dissolving hexanoic acid in water and incrementally adding sodium bicarbonate under stirring to control foaming caused by CO₂ evolution. Stirring for 1–2 hours at ambient temperature can ensure complete neutralization. Isolation of the product can involve filtration, washing with solvents like ethanol (B145695) and tert-butyl methyl ether, and air-drying.

Controlling the reaction temperature is also important, especially for exothermic reactions like the neutralization with sodium hydroxide. Maintaining the temperature below a certain point, such as 70°C, can be achieved by cooling the reaction mixture. quickcompany.in After neutralization, the aqueous solution of the sodium salt can be dehydrated and dried to obtain the solid product. quickcompany.in

The neutralization of hexanoic acid, a weak acid, with a strong base like sodium hydroxide involves the transfer of a proton from the carboxylic acid to the hydroxide ion, forming water and the hexanoate anion. chegg.comquora.com The hexanoate anion then associates with the sodium cation to form the salt.

The reaction can be viewed as an acid dissociating in solution to release hydrogen ions, and the base dissociating to release hydroxide ions. These ions then combine to form water. solubilityofthings.com The net ionic equation for the neutralization of a weak acid (HA) like hexanoic acid with a strong base like sodium hydroxide is:

HA(aq) + OH⁻(aq) → H₂O(l) + A⁻(aq) chegg.com

Where HA is hexanoic acid and A⁻ is the hexanoate anion.

The equilibrium constant for the neutralization of a weak acid by a strong base is related to the acid dissociation constant (Ka) of the weak acid and the ion product of water (Kw). stackexchange.com The pKa of hexanoic acid is approximately 4.89. pressbooks.pub

Studies on the conductance of aqueous solutions of sodium hexanoate have provided insights into the behavior of the hexanoate ion in solution, indicating that it does not form ionic micelles under certain conditions. cdnsciencepub.com

Optimizing Stoichiometry and Reaction Conditions

Esterification and Subsequent Saponification Pathways

Another route to synthesize sodium hexanoate involves the esterification of hexanoic acid followed by the saponification of the resulting ester. Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water, typically catalyzed by an acid. quora.com

RCOOH + R'OH <=> RCOOR' + H₂O

Subsequently, the ester (RCOOR') can be hydrolyzed under basic conditions, a process known as saponification, to yield the carboxylate salt and an alcohol. quora.commasterorganicchemistry.comlibretexts.org

RCOOR' + NaOH → RCOONa + R'OH quora.com

For the synthesis of sodium hexanoate, an ester of hexanoic acid (e.g., methyl hexanoate, ethyl hexanoate) would be prepared first, and then subjected to saponification using sodium hydroxide.

CH₃(CH₂)₄COOR' + NaOH → CH₃(CH₂)₄COONa + R'OH

Saponification is often considered irreversible under basic conditions because the carboxylate salt formed is stable and the alkoxide leaving group is a much stronger base than the carboxylate. masterorganicchemistry.com This favors the formation of the carboxylate salt.

While the search results mention esterification of hexanoic acid znaturforsch.com and the saponification of esters to form carboxylate salts quora.commasterorganicchemistry.comlibretexts.org, a direct detailed protocol specifically for synthesizing sodium hexanoate via esterification and subsequent saponification was not found within the provided snippets. However, the general principles of these reactions are well-established in organic chemistry.

Advanced Chemical Derivatization and Salt Formation

Beyond direct neutralization and saponification, advanced chemical derivatization techniques can also lead to the formation of sodium hexanoate or its precursors. This can involve modifying hexanoic acid or introducing the hexanoate moiety into a larger molecule, followed by salt formation with a sodium source.

One example of advanced derivatization involves using hexanoic acid in reactions to form more complex molecules where the hexanoate structure is incorporated. For instance, hexanoic acid can be used in the synthesis of cholesterol hexanoate, an ester formed from cholesterol and caproic acid (hexanoic acid). medchemexpress.com While this does not directly produce sodium hexanoate, it demonstrates the chemical reactivity of hexanoic acid in forming derivatives.

Another approach could involve the use of specific reagents designed for derivatizing carboxylic acids, which might then be converted to their sodium salts. Research has explored advanced derivatization agents for analyzing carboxylic acids, although the focus is often on detection and quantification rather than bulk synthesis of salts. researchgate.net

The preparation of other sodium salts of carboxylic acids, such as sodium 2-ethylhexanoate (B8288628), has been described using methods involving the titration of the corresponding acid with sodium hydroxide followed by dehydration. quickcompany.in This suggests that similar advanced techniques focusing on isolation and purification after salt formation could be applied to sodium hexanoate.

Furthermore, sodium hexanoate itself can be used as a reagent in chemical reactions to form other compounds, such as in the preparation of chromium tri-2-ethylhexanoate from 2-ethylhexanoic acid and chromium nitrate, where sodium 2-ethylhexanoate is initially formed and then reacted further. prepchem.com This highlights the role of sodium hexanoate as an intermediate or reactant in more complex synthetic schemes.

The formation of sodium salts can also occur in situ during enzymatic reactions or other processes where a suitable acid is neutralized by a sodium base or a sodium-containing compound is present. google.com

Isotopic Labeling Strategies for Mechanistic and Tracer Studies

Isotopic labeling is a valuable technique used in mechanistic studies and tracer experiments to track the fate of specific atoms or molecules through chemical reactions or biological pathways. For sodium hexanoate, isotopic labeling typically involves incorporating stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the hexanoate molecule.

Deuterium labeling of hexanoic acid or hexanoate allows researchers to trace its metabolism and distribution in biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy. smolecule.com For example, Sodium Hexanoate-6,6,6-d₃ is a deuterated form of sodium hexanoate with three deuterium atoms at the 6-position. smolecule.com Its synthesis typically involves the deuteration of hexanoic acid with deuterium oxide followed by neutralization with sodium hydroxide. smolecule.com Other deuterated forms of hexanoic acid, such as Hexanoic acid (2,2-D₂), are also available and used in research. isotope.com

Carbon-13 labeling can be used to track the carbon atoms of hexanoate through metabolic pathways, often analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or NMR. For instance, ¹³C-acetate has been used to track carbon flux in microbial anaerobic chain elongation pathways that produce C4–C8 fatty acids, including hexanoate. While directly ¹³C-labeled sodium hexanoate was not explicitly detailed in synthesis protocols in the provided snippets, ¹¹C-labeled hexanoic acid sodium salt is mentioned as a synonym for hexanoic acid sodium salt, indicating the potential for using carbon radioisotopes in tracing studies. nih.govnih.gov

Isotopically labeled sodium hexanoate and hexanoic acid are utilized in various scientific applications, including environmental analysis, lipidomics, metabolism, metabolomics, and as synthetic intermediates. isotope.comisotope.com They serve as stable isotope tracers in metabolic studies to track biochemical pathways involving fatty acid metabolism and energy production. smolecule.com The incorporation of deuterium allows monitoring the compound's movement and transformation within biological systems through techniques like NMR spectroscopy. smolecule.com

Synthesis of Carbon-13 Labeled Sodium Hexanoate (e.g., Sodium Hexanoate-1-13C)

The synthesis of carbon-13 labeled sodium hexanoate, such as Sodium hexanoate-1-13C, is crucial for metabolic tracing and analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.com These labeled compounds allow researchers to track the fate of hexanoate in biological systems and study its metabolic pathways. smolecule.com

Several methods can be employed for the synthesis of Sodium hexanoate-1-13C:

Direct Synthesis: Reacting hexanoic acid with sodium hydroxide or sodium bicarbonate in the presence of carbon-13 labeled precursors can yield the desired labeled sodium hexanoate. smolecule.com

Fatty Acid Methyl Ester Method: Hexanoic acid methyl ester can be formed initially and subsequently converted to the sodium salt. smolecule.com

Biotechnological Approaches: Certain microbial fermentation processes can be utilized to produce labeled fatty acids, including Sodium hexanoate-1-13C. smolecule.com

The incorporation of the stable isotope carbon-13 at a specific position, such as the carboxyl group (1-13C), provides a unique tracer for metabolic research and enhances detection and analysis through spectroscopic methods. smolecule.com Studies using [1-13C]hexanoate have demonstrated that both beta-oxidation and de novo fatty acid biosynthesis routes can function simultaneously in the synthesis of poly(3-hydroxyalkanoates) (PHAs) in Pseudomonas putida. researchgate.net

Deuterium Labeling for Spectroscopic and Kinetic Investigations

Deuterium labeling of hexanoic acid and its salts is valuable for spectroscopic studies, such as Raman microspectroscopy, and for investigating reaction kinetics, particularly kinetic isotope effects. acs.orgnih.govnih.gov Deuterium-labeled compounds are physicochemically similar to their unlabeled counterparts but can be distinguished using techniques that detect the altered mass or vibrational properties due to the presence of deuterium. researchgate.netacs.org

Deuterium labeling can be achieved through various methods, including isotopic exchange reactions. oaes.cc For instance, hexanoic acid-[Methyl-d3] is a commercially available deuterium-labeled variant. The presence of deuterium can slow down reaction rates, which can be exploited in kinetic studies to better resolve and characterize reaction intermediates. nih.gov Raman microspectroscopy can trace the incorporation of deuterium from labeled compounds, such as perdeuterated hexanoic acid, into microbial cells, providing insights into metabolic activity. acs.orgnih.gov

Biotechnological Production and Biocatalytic Approaches

Biotechnological methods offer alternative and potentially more sustainable routes for the production of hexanoic acid, which can then be converted to sodium hexanoate. These approaches often involve microbial fermentation or enzymatic synthesis.

Microbial Fermentation Processes for Hexanoic Acid Precursors

Microbial fermentation is a metabolic process employed by various bacteria to produce hexanoic acid (caproic acid) from organic substrates. wikipedia.org This process is utilized by different bacterial species, with Clostridium kluyveri being a commonly studied example. wikipedia.org These bacteria can break down carbohydrates, such as glucose, anaerobically through a series of biochemical reactions to produce caproate. wikipedia.org Chain elongation of ethanol and acetate (B1210297) is also involved in caproate production. wikipedia.org

Studies have explored the production of hexanoic acid from various carbon sources using different microorganisms. For instance, Clostridium sp. BS-1 has been shown to produce hexanoic acid as a major metabolic product from the anaerobic fermentation of D-galactitol. nih.gov The yield of hexanoic acid in this process can be influenced by factors such as the addition of sodium acetate and buffering agents like MES. nih.gov Research with Megasphaera elsdenii has demonstrated the production of hexanoic acid from glucose and lignocellulosic hydrolysate, achieving notable titers and productivities, particularly in extractive fermentation systems designed to mitigate product toxicity. mdpi.com The addition of inorganic carbon, such as magnesium carbonate (MgCO₃), has been shown to enhance hexanoic acid yield in ethanol-butyric acid fermentation by providing sustained inorganic carbon and facilitating interspecific electron transfer. nih.gov

Data on hexanoic acid production by different microbial species in batch cultures highlight the variability in yields and productivities depending on the microorganism and substrate used.

| Microorganism | Substrate | Hexanoic Acid Produced (g/L) | Reference |

| Clostridium sp. BS-1 | D-galactitol | 0.98 ± 0.03 | nih.gov |

| Clostridium sp. BS-1 | D-galactitol + Sodium Acetate + MES | 2.99 | nih.gov |

| Megasphaera elsdenii | Glucose | 20.8 | mdpi.com |

| Megasphaera elsdenii | Sucrose | 4.69 | researchgate.net |

| Megasphaera elsdenii (with extraction) | Sucrose | 28.42 | researchgate.net |

Enzymatic Synthesis and Biocatalyst Development

Enzymatic synthesis, a form of biocatalysis, offers a mild and environmentally friendly approach for producing hexanoic acid derivatives, which can then be converted to sodium hexanoate. Enzymes, particularly lipases, can catalyze the esterification of hexanoic acid with alcohols or the transesterification of hexanoic acid esters. oup.comoup.comshokubai.orgmdpi.comacs.org

Studies have investigated the enzymatic synthesis of ethyl hexanoate from hexanoic acid and ethanol using immobilized lipases, such as Rhizomucor miehei lipase (B570770) (RML). oup.comoup.com Parameters such as substrate concentration, enzyme concentration, temperature, and reaction time influence the efficiency of the enzymatic reaction. oup.comoup.com High conversions have been achieved under optimized conditions, with immobilized enzymes showing potential for reusability. oup.comshokubai.org Ultrasound irradiation has also been explored to accelerate enzymatic synthesis in solvent-free systems. shokubai.org

Biocatalytic approaches are being developed for the sustainable production of various chemicals, including hexanoic acid and its derivatives, from renewable resources. ethz.ch This involves the use of enzymes or whole-cell biocatalysts to catalyze specific transformations. nih.govacs.orgoup.com The development of novel microbial biocatalysts through genetic engineering and synthetic biology approaches aims to improve the efficiency and yield of hexanoic acid production from fermentation. oup.comresearchgate.net

Biocatalytic esterification of hexanoic acid with various alcohols has been studied, demonstrating the versatility of enzymatic methods for synthesizing hexanoic acid esters. mdpi.comacs.orgmdpi.com The choice of enzyme, reaction medium (e.g., solvent-free systems), and reaction conditions are critical for optimizing the biocatalytic process. acs.orgmdpi.com

Biochemical and Metabolic Research Pathways of Hexanoate in Biological Systems

Role in Cellular Bioenergetics and Carbon Utilization

Hexanoate (B1226103) participates in the energy metabolism of certain microorganisms, serving as either a substrate or a product in key metabolic pathways.

Hexanoate as a Primary Energy Substrate for Microbial Growth

While not universally a primary energy substrate, hexanoic acid can be utilized by specific microbial communities and isolated strains. In natural heterotrophic microbial communities, hexanoic acid is considered a higher energy density substrate, although its turnover rate can be slower compared to lower energy density substrates like certain sugars or organic acids hawaii.edu. Some bacteria can utilize hexanoate through fermentation processes for energy production wikipedia.org. Notably, the soil bacterium Cupriavidus necator H16 has been shown to use hexanoate as the sole source of carbon and energy for growth nih.gov. Research on C. necator H16 has identified a gene cluster (H16_B1332-H16_B1337) important for the efficient catabolism of hexanoate nih.gov.

Activation of Beta-Oxidation Pathways in Oleaginous Microorganisms

Medium-chain fatty acids, including hexanoate, play a role in activating specific biosynthetic pathways, such as beta-oxidation, in oleaginous microorganisms mdpi.commdpi.comresearchgate.net. This activation is associated with enhanced lipid accumulation in these strains mdpi.commdpi.com. Research indicates that blocking beta-oxidation pathways can be a strategy to enhance product formation in bacteria researchgate.net. Oleaginous bacteria, such as Streptomyces jeddahensis, can convert excess carbon, including fatty acid derivatives like sodium hexanoate, into storage lipids mdpi.com.

Microbial Bioproduction of Hexanoate and its Derivatives

Microorganisms, particularly anaerobic bacteria, are capable of producing hexanoate through various fermentation pathways. This bioproduction is a significant area of research for sustainable chemical production.

Chain Elongation Mechanisms in Anaerobic Microorganisms (e.g., Clostridium kluyveri)

Chain elongation is a key anaerobic metabolic process where microorganisms convert short-chain carbon substrates into longer-chain products like medium-chain fatty acids (MCFAs), including hexanoate frontiersin.orgbiorxiv.org. Clostridium kluyveri is a well-studied bacterium known for its ability to perform chain elongation using the reverse beta-oxidation pathway wikipedia.orgbiorxiv.orgfrontiersin.orgnih.govmdpi.comresearchgate.net. This process typically involves the conversion of ethanol (B145695) (as an electron donor) and acetate (B1210297) (as an electron acceptor) into carboxylates such as butyrate (B1204436) and hexanoate frontiersin.orgnih.govmdpi.com. C. kluyveri can produce 4- to 8-carbon carboxylates through this pathway frontiersin.org. More than 25% of the cellular carbon in C. kluyveri can be derived from CO2 during chain elongation mdpi.com.

Optimized Fermentation Conditions for Enhanced Hexanoate Yield (e.g., Megasphaera elsdenii, Clostridium sartagoneforme)

Optimizing fermentation conditions is crucial for enhancing hexanoate yield from microbial processes. Several microorganisms have been investigated for this purpose, including Megasphaera elsdenii and Clostridium sartagoneforme.

Megasphaera elsdenii is an anaerobic bacterium capable of fermenting various carbon sources, including glucose, maltose, and sucrose, to produce volatile fatty acids, with butyric acid and hexanoic acid being major products from glucose mdpi.comnih.govmdpi.com. Studies on M. elsdenii have explored the effect of initial pH on hexanoic acid production, with optimal production correlated with cell growth occurring at pH 6.5–8.0 researchgate.net. Prioritizing VFA productivity over extraction efficiency, a pH of 6.3 has been selected for some fermentations mdpi.com. Supplementation with sodium butyrate has been shown to increase hexanoic acid production in M. elsdenii researchgate.net. To overcome product toxicity and improve yield, in situ extractive fermentation systems have been employed for hexanoic acid production with M. elsdenii mdpi.comresearchgate.netresearchgate.net.

Clostridium sartagoneforme has been identified as a hexanoic acid-producing bacterium scirp.org222.198.130. Research has focused on optimizing fermentation media composition for enhanced hexanoic acid yields. Single-factor experiments and the Taguchi design method have been used to investigate carbon sources, nitrogen sources, and inorganic salt components scirp.org. An optimized medium formula for C. sartagoneforme included specific concentrations of yeast extract, KCl, sodium acetate, and ethanol, leading to high hexanoic acid output scirp.org.

Table 1: Optimized Fermentation Medium for Clostridium sartagoneforme for Hexanoic Acid Production scirp.org

| Component | Optimal Concentration |

| Yeast extract | 3.5 g/L |

| KCl | 1.8 g/L |

| Sodium acetate | 25 g/L |

| Ethanol | 15 mL/L |

Using this optimized formula, a mean hexanoic acid yield of 2018.29 ± 46.37 mg/100mL was achieved in validation experiments scirp.org.

Impact on Lipid Accumulation in Oleaginous Strains (e.g., Streptomyces jeddahensis)

Sodium hexanoate has been shown to enhance lipid accumulation in oleaginous strains such as Streptomyces jeddahensis mdpi.comresearchgate.netresearcher.lifemdpi.comresearchgate.netscilit.com. S. jeddahensis can utilize fatty acid derivatives, including sodium hexanoate, as carbon sources for lipid biosynthesis mdpi.comresearcher.lifemdpi.comresearchgate.netscilit.com. Studies investigating the effect of different carbon sources and temperatures on lipid accumulation in S. jeddahensis revealed that 37 °C was the optimal temperature for lipid accumulation mdpi.comresearcher.liferesearchgate.netscilit.com. While sodium octanoate (B1194180) led to the highest lipid content, sodium hexanoate also significantly enhanced lipid accumulation compared to growth on glucose alone mdpi.comresearcher.liferesearchgate.netscilit.com. Gene expression analysis in S. jeddahensis under conditions promoting lipid accumulation, such as the presence of fatty acid derivatives, has identified the upregulation of key metabolic genes involved in fatty acid biosynthesis researchgate.netresearcher.lifemdpi.comresearchgate.net. This demonstrates the capacity of S. jeddahensis to efficiently convert medium-chain fatty acids into lipids mdpi.comresearcher.liferesearchgate.net. Beyond Streptomyces, hexanoic acid supplementation has also been reported to increase the oleic acid content in microbial oil produced by Yarrowia lipolytica, indicating an improvement in lipid quality researchgate.net.

Metabolic Pathway Engineering for Hexanoic Acid Biosynthesis (e.g., in Kluyveromyces marxianus)

Metabolic engineering efforts have focused on developing microorganisms for the sustainable production of hexanoic acid. Kluyveromyces marxianus, a non-conventional yeast known for its rapid growth, thermotolerance, and broad substrate range, has been explored as a host for hexanoic acid biosynthesis. nih.govcapes.gov.brresearchgate.net Engineered strains of K. marxianus have been constructed by integrating combinations of genes involved in fatty acid synthesis pathways. nih.govcapes.gov.br

One approach involved integrating 5 to 7 genes from bacteria and yeast into the K. marxianus chromosome to create hexanoic acid pathways. nih.govcapes.gov.br For instance, a recombinant strain designated H4A, containing genes AtoB, BktB, Crt, Hbd, and Ter, was shown to produce 154 mg/L of hexanoic acid when using galactose as the sole substrate. nih.govcapes.gov.br However, a challenge observed was the re-assimilation of the produced hexanoic acid during fermentation, attributed to the reverse activity of the AtoB enzyme, which condenses two acetyl-CoAs into acetoacetyl-CoA. nih.govcapes.gov.br Replacing AtoB with MCT1 (malonyl CoA-acyl carrier protein transacylase) from Saccharomyces cerevisiae provided a more stable, albeit slower, acetyl-CoA chain elongation pathway, overcoming the product instability issue. nih.govcapes.gov.br This work demonstrated the feasibility of constructing synthetic chain elongation pathways in K. marxianus for hexanoic acid production. nih.govcapes.gov.br

Data from Kluyveromyces marxianus metabolic engineering:

| Strain | Genes Integrated | Substrate | Hexanoic Acid Titer (mg/L) | Notes |

| H4A | AtoB, BktB, Crt, Hbd, Ter | Galactose | 154 | Product re-assimilation observed |

| Recombinant (with MCT1) | BktB, Crt, Hbd, Ter, MCT1 (and others) | Galactose | Not specified (stable production) | Slower rate, but stable product |

Characterization of Syntrophic Coculture Systems for Hexanoate Production

Syntrophic coculture systems involving Clostridium kluyveri have been investigated for hexanoate production, particularly from short-chain alcohols and carboxylic acids like ethanol and acetate. nih.govosti.govresearchgate.net C. kluyveri is known for its ability to perform chain elongation to produce C4 to C8 carboxylates. nih.govosti.gov While C. kluyveri monocultures can produce hexanoate, research has explored novel syntrophic partners to enhance production from sugars. nih.govosti.gov

Studies have characterized cocultures of C. kluyveri with Clostridium acetobutylicum and Clostridium saccharolyticum. nih.govosti.govresearchgate.net These coculture systems have shown promising results, achieving high hexanoate titers and fast production rates. nih.govosti.govresearchgate.net For instance, experiments with C. kluyveri monocultures and C. kluyveri—C. saccharolyticum cocultures demonstrated hexanoate titers ranging from 145 to 200 mM with production rates of 3.25 to 8.1 mM/h and fermentation times between 18 and 45 hours. nih.govosti.govresearchgate.net These results represent some of the highest reported hexanoate production by a C. kluyveri coculture in a relatively short fermentation time. nih.govosti.gov The syntrophic relationship allows for efficient conversion of substrates, with one organism providing the necessary metabolic products for the other. nih.govresearchgate.net

Data from Clostridium kluyveri syntrophic cocultures:

| System | Hexanoate Titer (mM) | Production Rate (mM/h) | Fermentation Time (h) |

| C. kluyveri monoculture | 150-200 | 7.9 | 40-50 |

| C. kluyveri—C. saccharolyticum coculture | 145-200 | 3.25-8.1 | 18-45 |

| C. kluyveri—C. acetobutylicum coculture | Higher than C. ljungdahlii or C. autoethanogenum cocultures | Not specified | Around 20 (maximum titer) acs.org |

Microbially Mediated Formation of Hexanoate-Derived Esters (e.g., Ethyl Caproate)

Microorganisms play a significant role in the formation of esters derived from hexanoate, such as ethyl caproate (ethyl hexanoate). Ethyl caproate is an important flavor compound found in various fermented products, including alcoholic beverages like Chinese liquor and wine. nih.govfrontiersin.orgmdpi.comnih.gov

The formation of ethyl caproate can occur through enzymatic esterification of hexanoic acid with ethanol, catalyzed by microbial lipases or esterases. frontiersin.orgmdpi.com Alternatively, it can be synthesized through the catalysis of ethanol and hexanoyl-coenzyme A by ethanol hexanoyl transferase. frontiersin.org Yeasts, particularly Saccharomyces species, are known to be significant producers of flavor-active esters, including ethyl hexanoate. nih.govmdpi.com Studies on Chinese liquor fermentation have shown that aroma-producing yeasts, bacteria, and molds contribute to ethyl caproate production, especially in the later stages of fermentation. nih.gov

Metabolic engineering of yeast strains, such as Saccharomyces cerevisiae, has been explored to enhance ethyl caproate production. researchgate.netnih.gov Overexpression of genes encoding enzymes involved in the esterification pathway, such as ethanol hexanoyl transferase (EHT1), has led to increased ethyl caproate yields. nih.gov For example, a recombinant S. cerevisiae strain overexpressing EHT1 and with a deletion in FAA1 (encoding acyl-CoA synthetase) showed significantly increased ethyl caproate production in both liquid and solid-state fermentation. nih.gov

Data on Ethyl Caproate Production by Engineered Yeast:

| Strain | Genetic Modification | Fermentation Type | Ethyl Caproate Production (mg/L) | Fold Increase vs. Parental |

| S. cerevisiae EY15 | Overexpression of EHT1, deletion of FAA1 | Liquid (corn hydrolysate) | 2.23 | 2.97 |

| S. cerevisiae EY15 | Overexpression of EHT1, deletion of FAA1 | Solid (sorghum) | 2.83 | 2.80 |

Metabolic Tracing and Flux Analysis Studies

Metabolic tracing and flux analysis studies utilize labeled compounds to investigate the pathways and rates of metabolism in biological systems. Labeled hexanoate has been employed as a tracer to study fatty acid metabolism. nih.gov

Investigation of Fatty Acid Metabolism Using Labeled Hexanoate as a Tracer

Labeled hexanoate, such as [1-11C]hexanoate, has been used as a tracer to study fatty acid oxidative metabolism. nih.gov Positron Emission Tomography (PET) studies in animal models, such as cats, have utilized [1-11C]hexanoate to characterize its uptake and metabolism in organs like the brain. nih.gov These studies involve tracking the distribution and metabolic fate of the labeled fatty acid over time. nih.gov Analysis of radioactivity in tissues and blood, along with the identification of labeled metabolites, provides insights into the pathways involved in hexanoate metabolism, such as beta-oxidation. nih.govacs.org While initial brain uptake of [1-11C]hexanoate was observed, the subsequent detection of labeled CO2/HCO3- in the blood suggested that the observed brain activity after a certain period might be influenced by peripherally originating labeled carbon dioxide rather than solely reflecting fatty acid metabolism within the brain itself, highlighting the complexities of interpreting tracer data. nih.gov

Other studies have utilized stable isotope-labeled fatty acids, including those with deuterium (B1214612) (2H) or carbon-13 (13C), as tracers to quantify major pathways of fatty acid and triglyceride metabolism in humans and other systems. nih.govresearchgate.net These techniques, often coupled with mass spectrometry, allow for the tracing of metabolic fluxes and the understanding of how fatty acids are produced, transported, and utilized. nih.govresearchgate.net

Interactions with Microbial Communities and Gut Microbiota Modulation

Hexanoate, as a medium-chain fatty acid, can interact with microbial communities, including the gut microbiota. The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a crucial role in host health and metabolism. mdpi.comresearchgate.netplos.org

The gut microbiota metabolizes various dietary components, producing a range of metabolites, including short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs) like hexanoate. These microbial metabolites can influence host physiology and modulate the composition and function of the gut microbial community itself. mdpi.comresearchgate.netplos.orgnih.gov While much research on gut microbiota metabolites focuses on SCFAs like acetate, propionate, and butyrate, MCFAs are also produced and can have biological effects. mdpi.comnih.gov

Physicochemical Investigations and Interfacial Phenomena

Adsorption Behavior of Sodium Hexanoate (B1226103) at Solid-Liquid Interfaces

The adsorption of sodium hexanoate at solid-liquid interfaces, particularly on metal oxides like alpha-alumina, is a subject of significant interest due to its relevance in various industrial processes, including mineral flotation and enhanced oil recovery qmul.ac.ukutwente.nl.

Mechanisms of Adsorption on Metal Oxide Surfaces (e.g., Alpha-Alumina)

Studies investigating the adsorption of hexanoic acid (the protonated form of hexanoate) onto alpha-alumina surfaces have utilized techniques such as neutron reflection and adsorption isotherm measurements qmul.ac.ukresearchgate.netnih.gov. The experimental data, combined with calculations involving equilibrium and binding constants, suggest that a ligand exchange reaction is likely the most significant mechanism for the binding of hexanoic acid to the alumina (B75360) surface researchgate.netnih.govebi.ac.ukcam.ac.uk. This mechanism involves the exchange of surface hydroxyl groups on the alumina with the hexanoate ligand researchgate.netebi.ac.uk. The specific adsorption is influenced by the acid-base properties of the surface hydroxyl groups, the adsorbable ligand, and the affinity of the surface metal ion for the ligand researchgate.net. The tendency of organic ligands to form surface complexes with Al₂O₃ is similar to their tendency to form complexes with Al³⁺ in solution researchgate.net.

Influence of pH on Adsorption Isotherms and Surface Coverage

The pH of the solution significantly influences the adsorption behavior of sodium hexanoate on alpha-alumina surfaces. Research has characterized the pH dependence, revealing a pronounced maximum in adsorption at a pH of approximately 5, which is close to the pKa of hexanoic acid qmul.ac.ukresearchgate.netnih.govebi.ac.ukcam.ac.uk. This observation is consistent with the ligand exchange mechanism, as the amount of the hexanoate anion, which is effective in the exchange, increases as the pH passes the pKa of the ligand cam.ac.uk. However, at high pH values, the concentration of hydroxide (B78521) ions becomes dominant, leading to increased competition for surface sites and a subsequent decrease in hexanoate adsorption cam.ac.uk.

Studies on the adsorption of hexanoic acid on a weak base anion exchange resin (Amberlite IRA 67) also showed a pH-dependent adsorption capacity, with an increasing trend as pH values increased researchgate.net. While this involves a different substrate, it underscores the general importance of pH in the adsorption of hexanoate species.

Characterization of Adsorbed Layer Structure and Interdigitation

Neutron reflection measurements have been employed to characterize the structure of the adsorbed layer of hexanoic acid on alpha-alumina surfaces qmul.ac.ukresearchgate.netnih.govcam.ac.uk. The adsorbed layer is identified as a bilayer structure qmul.ac.ukresearchgate.netnih.govcam.ac.uk. This bilayer formation is considered reasonable because both the solid surface (alumina) and the aqueous environment prefer contact with the hydrophilic head groups of the fatty acid rather than the hydrophobic tails, which would be the case with a monolayer qmul.ac.uk. The thickness of the hexanoate bilayer on a sapphire crystal (a single-crystal form of alpha-alumina) has been determined to be approximately 13 Å at pH 5 and 15 Å at pH 7 qmul.ac.ukcam.ac.uk. The extended chain length of a monolayer of hexanoic acid is reported to be about 10 Å qmul.ac.ukcam.ac.uk. The measured bilayer thickness of 13 Å suggests a significant extent of interdigitation between the alkyl chains within the bilayer qmul.ac.ukresearchgate.netnih.govebi.ac.ukcam.ac.uk. At pH 5, the adsorbed layer exhibits a much lower extent of hydration compared to pH 7, which aligns with the increased total adsorption observed at pH 5 researchgate.netnih.govebi.ac.ukcam.ac.uk.

Table 1: Adsorbed Layer Thickness of Sodium Hexanoate on Sapphire

| pH | Adsorbed Layer Thickness (Å) |

| 5 | 13 ± 1 qmul.ac.ukcam.ac.uk |

| 7 | 15 ± 3 qmul.ac.ukcam.ac.uk |

Micellar Formation and Surfactant System Interactions

Sodium hexanoate, as an amphiphilic molecule, can form micelles in aqueous solutions above a certain concentration. Its behavior in both single and mixed surfactant systems has been investigated.

Critical Micelle Concentration (CMC) Studies in Aqueous Solutions

The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules begin to aggregate to form micelles. For sodium hexanoate in water, the CMC is relatively high. One study indicates the CMC of sodium perfluorohexanoate (NaPFHx), a fluorinated analogue, in water was 200 mM nsf.gov. While sodium hexanoate is a hydrocarbon surfactant, its shorter chain length compared to longer-chain fatty acid salts results in a higher CMC. For comparison, the CMC of sodium octanoate (B1194180) is reported around 340-351 mM, sodium decanoate (B1226879) around 94-95.5 mM, and sodium laurate around 23-24.4 mM at 25°C cdnsciencepub.com. A study using FT-IR to determine the CMC of sodium carboxylates noted that solutions of sodium hexanoate had a high CMC over a concentration range of 0.25M-3.00M, with no evidence of a CMC at pH 5 cam.ac.ukscholaris.ca. The low solubility of sodium hexanoate in water (approximately 0.2 M) can make CMC measurements challenging researchgate.netcam.ac.uk.

The CMC can be determined by various methods that detect changes in solution properties upon micelle formation, such as surface tension, conductivity, turbidity, and light scattering slideshare.net. The conductivity method, for example, relies on the change in the rate of increase of conductivity as monomers aggregate into micelles slideshare.net.

Synergistic and Antagonistic Effects in Mixed Surfactant Systems (e.g., Cationic-Nonionic, Anionic-Nonionic)

The behavior of sodium hexanoate in mixed surfactant systems has been explored, particularly its effect on micelle formation in cationic-nonionic and anionic-nonionic mixtures. Studies have investigated the influence of sodium hexanoate (NaHx) on the formation of mixed micelles in systems like Dodecylpyridinium chloride (DPC) (cationic) – Triton X-100 (TX-100) (nonionic) and Aerosol OT (AOT) (anionic) – Triton X-100 (nonionic) researchgate.netepa.gov.

Surface tension measurements are often used to estimate the CMC and the free energy of micellization in these mixed systems researchgate.netepa.gov. Theoretical models, such as those by Clint, Rubingh, Rodenas, Maeda, and Blankschtein, are then applied to evaluate the composition, activity coefficients, and mutual interaction parameters of the mixed micelles researchgate.netepa.gov.

In cationic-nonionic mixtures like DPC-TX-100, the presence of sodium hexanoate can influence the synergism of mixed micelle formation researchgate.netepa.gov. One analysis using the Blankschtein model predicted a continuous decrease in synergism for the DPC+TX-100 system in the presence of both sodium butanoate and sodium hexanoate, attributing this to a salt effect researchgate.netepa.gov. However, Rubingh's treatment of the same system suggested an increase in synergism in the presence of sodium hexanoate above a certain concentration (30 mM), contrasting with a continuous decrease observed with sodium butanoate researchgate.netepa.gov.

For anionic-nonionic systems like AOT-TX-100, where the Blankschtein model may not be applicable, Rubingh's treatment indicated a continuous decrease in synergism in the presence of both sodium butanoate and sodium hexanoate researchgate.netepa.gov.

Sodium hexanoate has also been used to investigate the interaction between nonionic polymers, such as hydroxypropylcellulose (B1664869) (HPC), and cationic surfactants, like hexadecylbenzyldimethylammonium chloride (C16BzCl), in aqueous solutions. The presence of sodium hexanoate allowed for the investigation of the effect of hydrophobic co- and counter-ions on polymer-surfactant interactions, as studied through techniques like conductivity, viscosity, and cloud point measurements researchgate.net.

Table 2: Effect of Sodium Hexanoate (NaHx) on Synergism in Mixed Surfactant Systems (Based on Rubingh's Treatment)

| System | Presence of NaHx | Synergism Effect |

| DPC + TX-100 | Yes (>30 mM) | Increase in synergism researchgate.netepa.gov |

| AOT + TX-100 | Yes | Continuous decrease in synergism researchgate.netepa.gov |

These findings highlight the complex interplay of interactions in mixed surfactant systems containing sodium hexanoate, where its presence can lead to either synergistic or antagonistic effects on micelle formation depending on the co-surfactants and their relative concentrations.

Impact of Co-solutes on Micellization Thermodynamics

The micellization of surfactants in aqueous solutions is influenced by a balance between hydrophobic attraction of the tails and electrostatic repulsion of the headgroups. nsf.gov The presence of co-solutes, such as other salts, can significantly impact this process. Studies investigating the effect of sodium alkanoates, including sodium hexanoate (NaHx), on the micellization of other surfactants have been conducted. researchgate.netresearchgate.netepa.gov

For instance, the influence of sodium butanoate (NaBu) and sodium hexanoate on the formation of mixed micelles in cationic-nonionic (Dodecylpyridinium chloride (DPC)–Triton X-100) and anionic-nonionic (Aerosol OT (AOT)–Triton X-100) aqueous surfactant solutions has been studied using surface tension measurements. researchgate.netepa.gov These studies aimed to determine the critical micelle concentration (cmc) and the free energy of micellization. researchgate.netepa.gov

The analysis of these systems using theoretical models like those of Clint, Rubingh, Rodenas, Maeda, and Blankschtein has provided insights into the composition, activity coefficients, and mutual interaction parameters of the mixed micelles. researchgate.netepa.gov Findings indicate that, despite synergism, the mole fraction of the ionic surfactant in the mixed micelles is very small. researchgate.netepa.gov The Blankschtein model suggests a continuous decrease in synergism for the DPC+TX-100 system in the presence of both NaBu and NaHx due to their salt effect. researchgate.netepa.gov Conversely, Rubingh's treatment indicates an increase in synergism with NaHx above a certain concentration (30 mM), contrasting with a continuous decrease observed with NaBu across the studied concentration range. researchgate.netepa.gov For the AOT+TX-100 system, Rubingh's treatment shows a continuous decrease in synergism in the presence of both NaBu and NaHx. researchgate.netepa.gov

The addition of salt to aqueous surfactant solutions generally decreases the difference between interfacial and bulk ion concentrations, thereby reducing the entropy loss from counterion binding, which favors micelle formation and lowers the cmc. nsf.gov Studies on fluorinated surfactants like sodium perfluorohexanoate (NaPFHx) have shown that the addition of NaCl decreases the cmc, facilitating micellization due to the screening of electrostatic repulsion of the headgroups. nsf.gov While this specific study focuses on fluorinated compounds, it illustrates the general principle of how added salts, including sodium salts like sodium hexanoate, can influence micellization behavior by affecting electrostatic interactions.

Further research has explored the effect of sodium alkanoates on the micellization of dodecylbenzyldimethylammonium chloride. researchgate.net Conductometric and fluorescence quenching experiments were used to study the variation of cmc, degree of counterion binding (β), aggregation number (N), and micropolarity with the concentration of these hydrophobic salts. researchgate.net Comparing these results with the influence of NaCl helped differentiate the effects of hydrophobic and inorganic salts. researchgate.net Hydrophobic salts, such as sodium hexanoate, can modify self-assembly and adsorption properties by introducing specific interactions beyond typical electrostatic effects. researchgate.net

Exploration in Eutectic Solvents and Advanced Solvent Systems

Eutectic solvents (ESs), including deep eutectic solvents (DESs), represent a class of solvents gaining attention due to their facile preparation and tunable thermophysical properties. acs.orgfigshare.combiointerfaceresearch.com They are typically formed by mixing two or more components that can form a liquid phase at a temperature lower than the melting points of the individual components, often through hydrogen bonding interactions. biointerfaceresearch.comspbu.rursc.org

Formation and Characterization of Sodium Hexanoate-Based Eutectic Solvents

Sodium hexanoate has been explored as a component in the formation of novel eutectic solvents. A study focused on presenting new ESs based on mixtures of organic sodium salts, including sodium hexanoate and dodecanoate (B1226587), with long alkyl chain carboxylic acids such as octanoic, nonanoic, and decanoic acids. acs.orgfigshare.com The objective was to understand the effect of incorporating a sodium atom into these systems. acs.orgfigshare.com

The formation of these sodium salt-based ESs involves mixing the components in specific molar ratios and often heating until homogeneous liquids are formed. spbu.ru Characterization of these solvents includes determining their thermophysical properties such as density and viscosity across a range of temperatures. acs.orgfigshare.com For instance, density and viscosity measurements at atmospheric pressure and temperatures between 293.15 and 353.15 K have been conducted for sodium hexanoate and dodecanoate salt-based eutectic solvents. acs.org

The polarity of these new sodium salt-based DESs has also been evaluated using parameters like the Kamlet–Taft α, β, and π* and ETN parameters. acs.org Comparing these results with other hydrophilic and hydrophobic DESs provides insights into their solvent characteristics. acs.org

Solid–liquid phase diagrams of these sodium salt-based ESs are determined to establish the liquid window within which they can be reliably used as solvents. figshare.com While some sodium salts can form DESs, they are considered rare compared to those formed with organic cations. researchgate.net Studies on sodium salts with glycerol (B35011), for example, showed physical properties similar to hydrophilic DESs, although they did not exhibit true eutectic behavior. researchgate.net

Elucidation of Intermolecular Interactions (Hydrogen Bonding, Ion Pairing) in Novel Solvents

The properties of eutectic solvents are intrinsically linked to the intermolecular interactions between their components, primarily hydrogen bonding and ion pairing. rsc.orgacs.org In sodium hexanoate-based eutectic solvents, understanding these interactions is crucial for explaining their formation and behavior.

For DESs based on sodium salts and carboxylic acids, interactions such as hydrogen bonding between the carboxylic acid protons and the hexanoate anion, as well as ion pairing between the sodium cation and the hexanoate anion, play significant roles. Studies using techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed to investigate the interactions between molecules in potential deep eutectic systems. researchgate.net These studies can reveal the presence of hydrogen bonding between components. researchgate.net

The effect of water content in hydrophobic DESs, which can include systems with sodium salts, highlights the importance of hydration on intermolecular interactions. acs.org Water can interfere with hydrogen bonding networks, for example, between chloride ions and carboxylic acid groups, by solvating them. acs.org This can enhance ion pair formation. acs.org Molecular dynamics simulations have shown that in a hydrophobic DES, chloride can be bound to a carboxylic acid by hydrogen bonding and form ion pairs with a cation due to coulombic interactions. acs.org Water can break these interactions and enhance ion pair formation. acs.org While this example uses chloride, similar principles regarding the influence of water on hydrogen bonding and ion pairing are relevant to sodium hexanoate-based systems containing components capable of hydrogen bonding.

Hydrophobic ion pairing is a process involving the formation of ionic interactions between a charged hydrophilic molecule and an oppositely charged counterion containing a hydrophobic domain. nih.gov This complexation increases hydrophobicity by masking the molecule's charge, reducing solubility in polar solvents like water. nih.gov Although sodium hexanoate itself is a salt, its behavior in novel solvent systems, particularly in the context of forming eutectic mixtures, is governed by the interplay of ionic and hydrogen bonding interactions with the other components. The high charge density of the Na⁺ ion can lead to coordination effects, influencing the structure of the solvent mixture. researchgate.net

Computational and Theoretical Chemistry Studies of Sodium Hexanoate

Molecular Dynamics Simulations and Interfacial Behavior Modeling

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and ions in a system over time. For sodium hexanoate (B1226103), MD simulations have been particularly useful in understanding its behavior at interfaces, such as the air-water interface, which is relevant in various contexts, including atmospheric chemistry.

Analysis of Surface Affinity and Molecular Orientation at Aqueous Interfaces

Studies utilizing MD simulations, often in conjunction with experimental techniques like X-ray photoelectron spectroscopy (XPS), have explored the surface affinity and orientation of sodium hexanoate in aqueous solutions. Sodium hexanoate, being an amphiphilic molecule with a hydrophobic alkyl chain and a hydrophilic carboxylate group, exhibits a propensity to accumulate at the air-water interface. nih.govrsc.orgcopernicus.org

MD simulations have shown that at the aqueous interface, the hexanoate ions tend to orient themselves with their hydrophobic alkyl chains pointing away from the bulk water and towards the vacuum or gas phase, while the charged carboxylate groups remain interacting with the water. nih.govrsc.orgcopernicus.org This orientation is a result of the balance between hydrophobic interactions, which drive the alkyl chain out of the water, and hydrophilic interactions, which keep the carboxylate group solvated. copernicus.org

The surface propensity and orientation of hexanoate ions at the water surface have implications for the properties of atmospheric aerosols, which can contain organic compounds like hexanoates. nih.govrsc.orgcopernicus.org

Computational Modeling of Ion Pairing and Cooperative Effects

MD simulations have also been employed to investigate ion pairing involving sodium hexanoate and its influence on interfacial behavior. In solutions containing both sodium hexanoate and other charged species, such as hexylammonium chloride, cooperative effects between the ions can significantly impact their surface enrichment. nih.govrsc.orgresearchgate.net

Computational modeling has revealed that ion pairing between the oppositely charged hexanoate and hexylammonium ions can lead to enhanced surface enrichment compared to solutions containing only single solutes. nih.govrsc.org This cooperative effect is attributed to the favorable electrostatic interactions between the charged functional groups and the combined hydrophobic expulsion of the alkyl chains from the aqueous surface. nih.govrsc.orgresearchgate.net The formation of ion pairs and aggregates at the interface can alter the surface structure and composition of aqueous solutions. nih.govrsc.org

MD simulations can model the formation of different types of ion pairs, including contact ion pairs where the ions are in direct contact, and solvent-separated ion pairs where solvent molecules are located between the ions. nih.govpku.edu.cn The strength of ion-pairing interactions is influenced by factors such as the distance between the ions and the dielectric constant of the medium, with stronger interactions favored at shorter distances and in less polar solvents. nih.gov Water molecules within the hydration shells of ions can also play a role in mediating ion pairing. pku.edu.cn

Quantum Mechanical Calculations for Electronic and Structural Properties

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), provide insights into the electronic structure, bonding, and reactivity of molecules. These methods are valuable for studying the intrinsic properties of sodium hexanoate at a fundamental level.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and ground state properties of atoms, molecules, and materials. ej-physics.organalis.com.myukm.myekb.egagh.edu.pl DFT is based on the principle that the ground state electron density of a system uniquely determines all its properties. ukm.myagh.edu.pl

DFT can also be applied to predict the reactivity of molecular systems by analyzing descriptors derived from the electron density, such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). scirp.orgmdpi.com The energy gap between the HOMO and LUMO can provide an indication of the molecule's chemical reactivity and stability. scirp.org

While specific detailed DFT studies focused solely on the ground state properties and reactivity prediction of isolated sodium hexanoate molecules were not extensively found in the search results, DFT is a standard tool for such analyses of organic salts and carboxylates. Studies on similar sodium salts, such as sodium 2-aminoterephthalate, demonstrate the application of DFT to investigate structure, electronic properties (like HOMO-LUMO gap), and reactivity descriptors. scirp.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a method used to examine the bonding and antibonding interactions within a molecule, providing insights into intramolecular charge transfer and stabilization energies. taylorandfrancis.comperiodicodimineralogia.it NBO analysis helps to understand the delocalization of electron density between occupied Lewis-type orbitals (bonds, lone pairs) and unoccupied non-Lewis type orbitals (antibonding, Rydberg). taylorandfrancis.comperiodicodimineralogia.iticm.edu.pl The stabilization energy associated with these delocalization interactions, often calculated using second-order perturbation theory, indicates the strength of the interaction. taylorandfrancis.comperiodicodimineralogia.it

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule, providing insights into its potential reactive sites for electrophilic and nucleophilic attack. researchgate.netdoi.orgsandiego.edu The MEP map displays regions of positive electrostatic potential (indicating areas susceptible to nucleophilic attack) and negative electrostatic potential (indicating areas susceptible to electrophilic attack). researchgate.net

Molecular Docking and Biomolecular Interaction Prediction

Computational Studies of Binding Interactions with Proteins and Other Biological Macromolecules

Computational studies, including molecular docking and molecular dynamics simulations, are increasingly utilized to predict and understand the interactions of small molecules with proteins and other biomacromolecules umons.ac.be. These methods provide insights into binding modes, affinities, and the thermodynamic aspects of molecular recognition acs.orgnih.gov. While predicting protein-ligand binding is a key area, host-guest systems, such as those involving cyclodextrins, are often used as computationally tractable models to evaluate and refine computational methodologies for predicting binding free energies acs.orgnih.gov.

Research involving hexanoate (the anionic form of hexanoic acid, related to sodium hexanoate) has been conducted in the context of its binding to beta-cyclodextrin (B164692) (βCD), a common host molecule in supramolecular chemistry studies that serves as a model for molecular recognition similar to protein-ligand interactions acs.org. Computational calorimetry studies have investigated the binding thermodynamics of hexanoate with βCD acs.org. These studies highlight the complexity of such interactions, noting that guest molecules like hexanoate can bind in multiple orientations within the host cavity acs.org.

Computational approaches have also been applied to study the adsorption behavior of hexanoic acid onto α-alumina surfaces, which involves understanding the binding mechanisms at a solid-liquid interface researchgate.net. Calculations using equilibrium/binding constants have suggested that a ligand exchange reaction is a significant mechanism for the binding of hexanoic acid to the alumina (B75360) surface, with adsorption showing a strong dependence on pH, peaking near the pKa of hexanoic acid researchgate.net.

While direct computational studies specifically focused on the molecular docking and binding interactions of sodium hexanoate with a wide range of proteins are not extensively detailed in the provided search results, studies on related hexanoate compounds and the principles of computational binding analysis offer relevant context acs.orgdoi.orgresearchgate.netnih.gov. For instance, studies on mannopyranoside esters, where hexanoate is part of the structure, have involved molecular docking against targets like lanosterol (B1674476) 14α-demethylase (CYP51A1) and SARS-CoV-2 main protease to assess binding affinities and nonbonding interactions researchgate.net.

Computational methods aim to predict binding affinities and understand the forces driving molecular associations nih.govchemrxiv.org. Parameters derived from studies on host-guest systems, such as cyclodextrins binding hexanoate, can contribute to the development and validation of force fields and computational models used for predicting protein-ligand interactions acs.orgnih.gov. The accuracy of these predictions depends on various factors, including the force field used and the sampling protocols in simulations nih.gov.

Computational studies provide valuable data on the energetic aspects of binding, such as binding free energies and enthalpies, and can help elucidate the nature of interactions (e.g., hydrogen bonding, hydrophobic effects) acs.orgnih.gov. For hexanoate binding to βCD, computational calorimetry has provided calculated binding thermodynamics, which can be compared to experimental data to assess the accuracy of the computational models acs.org.

Below is an example of how computational binding data might be presented, based on the types of data discussed in the context of computational binding studies, acknowledging that specific data for sodium hexanoate binding to a particular protein target were not directly found.

| System | Method Used | Predicted Binding Affinity (kcal/mol) | Key Interactions Predicted | Citation |

| Hexanoate + β-Cyclodextrin | Computational Calorimetry | -9.54 | Not specified in snippet | uni-saarland.de |

| Hexanoate + βCD | MM-GBSA (Implicit Solvent) | Varied based on parameters | Solvation around carboxylate | nih.gov |

| Hexanoic acid + α-Alumina | Equilibrium/Binding Constants | Not specified (focus on mechanism) | Ligand exchange | researchgate.net |

Note: The data in this table are illustrative examples based on the types of computational studies found and should be interpreted in the context of the specific research from which they are drawn. The binding affinity value for Hexanoate + β-Cyclodextrin is a specific result mentioned in one search snippet uni-saarland.de. The MM-GBSA results for Hexanoate + βCD varied based on parameters nih.gov. The study on Hexanoic acid + α-Alumina focused on the mechanism rather than a specific affinity value researchgate.net.

Computational studies are crucial for gaining a deeper understanding of the molecular basis of interactions between small molecules like hexanoate and larger biomolecular systems or surfaces umons.ac.be. They complement experimental approaches by providing detailed insights at the atomic level and aiding in the prediction of binding characteristics acs.orgnih.govchemrxiv.org.

Analytical Methodologies for the Characterization and Quantification of Sodium Hexanoate

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in sodium hexanoate (B1226103). These techniques interact with the sample using electromagnetic radiation and analyze the resulting signals to deduce structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy, Especially for Labeled Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and purity of organic compounds like sodium hexanoate. It provides detailed information about the arrangement of atoms, particularly hydrogen and carbon atoms, within the molecule.

For sodium hexanoate, both ¹H NMR and ¹³C NMR spectroscopy can be employed. ¹H NMR spectra of sodium hexanoate in deuterium (B1214612) oxide (D₂O) typically show characteristic signals corresponding to the different proton environments in the hexanoate chain . For instance, signals may be observed around δ 2.02 ppm (triplet) for the protons adjacent to the carboxylate group, with other multiplets appearing between δ 1.16 and 1.4 ppm for the remaining methylene (B1212753) protons, and a terminal triplet around δ 0.75 ppm for the methyl protons .

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon typically resonates at a distinct chemical shift, around δ 183.9 ppm, while the alkyl chain carbons appear in the range of δ 14.1 to 38.3 ppm .

NMR is particularly useful for analyzing labeled species, such as hexanoic acid-d₃ or sodium hexanoate-D11 caymanchem.com. Deuterium labeling is often used in conjunction with GC-MS or LC-MS as an internal standard for quantification caymanchem.com. NMR spectroscopy can confirm the successful incorporation of deuterium and assess the isotopic enrichment and chemical purity of these labeled compounds . Studies investigating micellar properties of sodium hexanoate have also utilized ¹³C NMR chemical shifts to determine critical micelle concentration (CMC) values and estimate micellar aggregation numbers researchgate.net. Analysis of ²H and ¹³C relaxation data can provide insights into the structure and dynamics of surfactant systems like sodium hexanoate solutions researchgate.net.

An example of NMR data for sodium hexanoate (in D₂O) is presented below:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment (Proton Count) |

| ¹H | 2.02 | t | 7.43 | -CH₂COO⁻ (2H) |

| ¹H | 1.4 | m | - | -CH₂CH₂COO⁻ (2H) |

| ¹H | 1.16 | m | - | -(CH₂)₂CH₂CH₂COO⁻ (4H) |

| ¹H | 0.75 | t | 6.75 | -CH₃ (3H) |

| ¹³C | 183.9 | - | - | -COO⁻ |

| ¹³C | 38.3–14.1 | - | - | Alkyl chain carbons |

Note: Data compiled from search result . Specific peak assignments within the alkyl chain range (38.3-14.1 ppm) would require more detailed analysis.

Surface-Sensitive X-ray Photoelectron Spectroscopy (XPS) for Adsorbed Layers

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition and chemical state of the outermost layers of a material, typically within the top 10 nm princeton.eduazooptics.com. It is particularly useful for studying adsorbed layers of compounds like sodium hexanoate on various surfaces.

XPS works by irradiating a sample surface with X-rays, which causes the emission of core electrons azooptics.comiyte.edu.tr. The kinetic energy of these emitted photoelectrons is measured, and this information is used to determine the binding energy of the electrons iyte.edu.tr. The binding energy is characteristic of each element and its chemical environment, providing insights into the chemical state and bonding of the elements present on the surface princeton.eduazooptics.com.

For analyzing adsorbed layers of sodium hexanoate, XPS can provide information on the elemental composition of the adsorbed layer, including the presence of sodium, carbon, and oxygen from the hexanoate molecule, as well as elements from the substrate cityu.edu.hk. Analysis of the core level spectra, such as the C 1s, O 1s, and Na 1s peaks, can reveal the chemical states of these elements and how they interact with the surface iyte.edu.tr. Shifts in binding energies (chemical shifts) can indicate different bonding configurations or interactions, such as the carboxylate group interacting with a metal oxide surface iyte.edu.trcityu.edu.hk.

Surface-sensitive techniques like angle-resolved XPS (ARXPS) can provide depth-profiling information by varying the angle of electron emission, allowing for a more detailed analysis of the distribution of sodium hexanoate within the adsorbed layer libretexts.org. While the provided search results discuss XPS for surface analysis in general and for other compounds princeton.eduazooptics.comiyte.edu.trcityu.edu.hklibretexts.org, specific detailed research findings on the XPS characterization of sodium hexanoate adsorbed layers were not extensively detailed, although the technique's applicability to such studies is well-established in surface science.

Raman and Infrared Spectroscopy for Vibrational Analysis

Raman and Infrared (IR) spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound based on its vibrational modes. These techniques are valuable for identifying sodium hexanoate and studying its behavior in different states, such as in solution or adsorbed on surfaces.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecules to vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to different functional groups and bonds within the molecule acs.org. For sodium hexanoate, characteristic IR absorption bands would be expected for the carboxylate group (COO⁻), as well as C-H stretching and bending vibrations from the alkyl chain nih.gov. FTIR (Fourier-Transform Infrared) spectroscopy is a common implementation of IR spectroscopy nih.gov. IR spectra of sodium hexanoate have been recorded using techniques like KBr wafers nih.gov. Studies on the micelle formation of sodium n-hexanoate in aqueous solutions have utilized FT-IR to investigate changes in molecular interactions and structure upon aggregation acs.org.

Raman spectroscopy measures the inelastic scattering of light by a sample, which also provides information about molecular vibrations renishaw.com. Raman shifts, similar to IR absorption frequencies, are characteristic of specific functional groups and molecular structures renishaw.com. Raman spectroscopy can be used to identify sodium hexanoate by its unique spectral fingerprint nih.govrenishaw.com. While IR is sensitive to changes in dipole moment during vibration, Raman is sensitive to changes in polarizability, making them complementary techniques. Raman spectroscopy has been applied to study the properties of biopolymers containing hexanoate units, demonstrating its utility in analyzing materials incorporating hexanoate spectroscopyonline.comspectroscopyonline.com. Raman spectra of aqueous sodium halide solutions have also been studied to understand ion-water interactions, indicating the relevance of Raman for studying sodium salts in solution researchgate.net. PubChem also lists Raman spectra information for sodium hexanoate nih.gov.

Both IR and Raman spectroscopy can be used for qualitative identification and can potentially be developed for quantitative analysis by correlating band intensities to concentration.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating sodium hexanoate from complex mixtures and quantifying its concentration. These methods typically involve a stationary phase and a mobile phase that differentially interact with the components of a sample, leading to their separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hexanoic Acid and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique commonly used for the separation and identification of volatile and semi-volatile organic compounds. While sodium hexanoate itself is a salt and less volatile, its corresponding free acid, hexanoic acid, and its derivatives are amenable to GC-MS analysis.